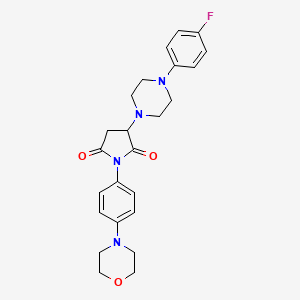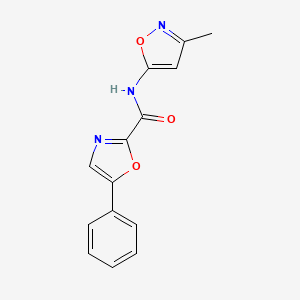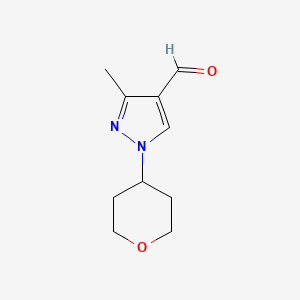
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. MPOA is a member of the acridine family of compounds, which have been studied for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. In
Mechanism of Action
The mechanism of action for N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to have antimicrobial and antiviral properties. This compound has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some normal cells, and therefore, caution must be taken when using this compound in lab experiments.
Future Directions
There are several future directions for the study of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide. One area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into the development of new cancer therapies. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of this compound-based diagnostic tools may provide a new approach for the early detection and treatment of cancer.
Synthesis Methods
The synthesis method for N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves the reaction of 4-methylbenzoyl chloride with 9-oxo-9,10-dihydroacridine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form this compound. This method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been the subject of many scientific research studies due to its potential applications as a therapeutic agent. One area of research has focused on its antitumor activity. Studies have shown that this compound inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that is essential for the prevention of cancer.
properties
IUPAC Name |
N-(4-methylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-12-16(13-11-15)23-21(25)14-24-19-8-4-2-6-17(19)22(26)18-7-3-5-9-20(18)24/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEQQCBFRBAFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)
![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)
![3-[4-(4-Methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B2832308.png)
![4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2832309.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)



![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)
![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-2-carboxamide](/img/structure/B2832318.png)
![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)